2-fluorophenyl 3,5-dichloro-4-methoxybenzoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-fluorophenyl 3,5-dichloro-4-methoxybenzoate involves multiple steps, including the use of dichloromethyl methyl ether, titanium tetrachloride, and methyl Grignard reagents followed by oxidation using chromium trioxide under acidic conditions. These methods demonstrate the complexity and the specific conditions required for the synthesis of such compounds. For example, 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole, an intermediate of herbicides, was synthesized through a process that highlights the intricate steps and conditions needed to achieve the desired product, with an overall yield of 63.5% (Zhou Yu, 2002).
Molecular Structure Analysis
The molecular structure of related compounds is determined through techniques like X-ray crystallography, revealing detailed information about the arrangement of atoms within the molecule and its crystal packing. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was studied, showing its crystallization in a centrosymmetric triclinic space group with strong hydrogen bonds playing a crucial role in the crystal packing (K. Y. Yeong et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 2-fluorophenyl 3,5-dichloro-4-methoxybenzoate derivatives include Fries rearrangement, offering a pathway to synthesize key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride. This rearrangement is scalable and provides a feasible method for obtaining fluorinated building blocks in high yields, demonstrating the chemical reactivity and potential applications of these compounds (Swapnil G. Yerande et al., 2014).
Physical Properties Analysis
The physical properties of compounds similar to 2-fluorophenyl 3,5-dichloro-4-methoxybenzoate, such as solubility, melting point, and crystallization behavior, are crucial for understanding their applications and behavior in different environments. For example, spectroscopic studies of dual fluorescence in derivatives show significant findings regarding their fluorescence properties in different solvents, indicating potential applications in fluorescence spectroscopy and analysis (A. Matwijczuk et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and stability under various conditions, are fundamental aspects of research. Studies on the antimicrobial activity of novel fluorine-containing derivatives highlight the chemical versatility and potential applications of these compounds in medicinal chemistry and as bioactive agents (Amol V. Gadakh et al., 2010).
properties
IUPAC Name |
(2-fluorophenyl) 3,5-dichloro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO3/c1-19-13-9(15)6-8(7-10(13)16)14(18)20-12-5-3-2-4-11(12)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBDNGRCAWGMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl 3,5-dichloro-4-methoxybenzoate |
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